

2-(4-Fluorobenzyl)thiophene structural analogues and derivatives

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Compound of Interest

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An In-depth Technical Guide to **2-(4-Fluorobenzyl)thiophene**: Structural Analogues and Derivatives

Introduction

Thiophene is a five-membered, sulfur-containing heterocyclic aromatic compound that serves as a privileged scaffold in medicinal chemistry.^{[1][2]} Its derivatives are integral to numerous FDA-approved drugs and exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiotonic properties.^{[2][3][4]} The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a heteroatom that can modulate physicochemical characteristics like solubility and metabolism, and enhance interactions with biological targets.^[2]

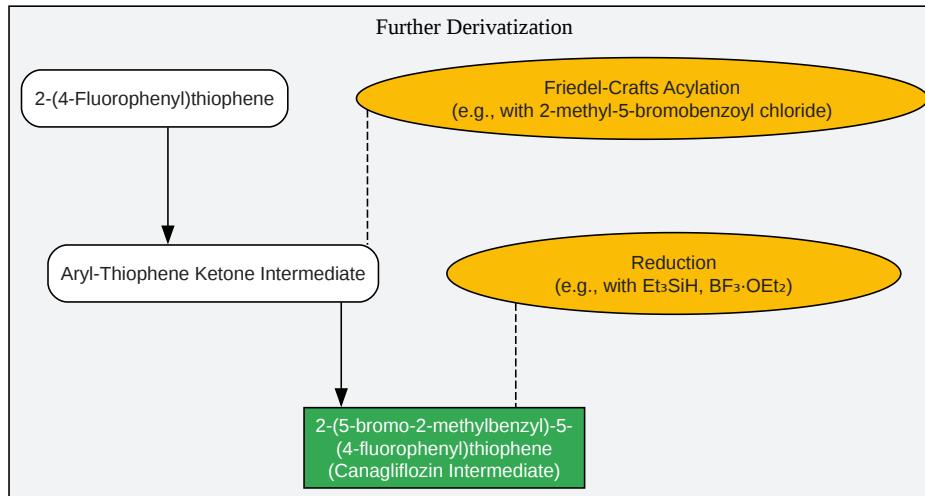
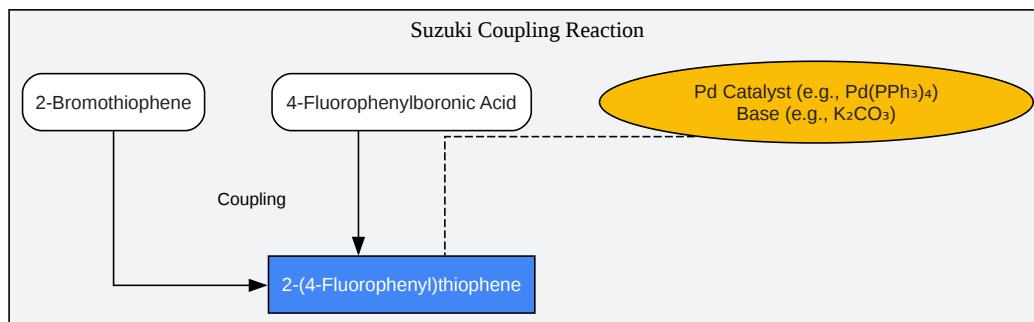
The core structure of **2-(4-Fluorobenzyl)thiophene** (molecular formula C₁₁H₉FS) serves as a foundational building block for more complex therapeutic agents.^{[5][6]} The strategic incorporation of a fluorine atom on the benzyl ring is a common tactic in drug design to enhance metabolic stability, binding affinity, and membrane permeability. This guide provides a detailed overview of the synthesis, biological activities, and experimental protocols associated with **2-(4-Fluorobenzyl)thiophene** and its key structural analogues and derivatives, intended for researchers and professionals in drug development.

Synthesis of the Thiophene Core

The synthesis of the 2-aryl or 2-benzyl thiophene core is typically achieved through modern cross-coupling reactions. Methods like the Suzuki, Kumada, and related palladium-catalyzed reactions are prevalent due to their efficiency and tolerance of various functional groups.

General Synthetic Workflow

A common and robust method for synthesizing the 2-(4-fluorophenyl)thiophene core, a close analogue and precursor, is the Suzuki coupling reaction. This involves the reaction of a thiophene boronic acid or ester with an aryl halide, or vice-versa, in the presence of a palladium catalyst and a base. The resulting aryl-thiophene can then be further modified.



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Caption: General workflow for synthesis and derivatization.

Detailed Experimental Protocol: Suzuki Coupling

The following protocol describes the synthesis of 2-(4-fluorophenyl)thiophene, a key intermediate for many derivatives.[\[7\]](#)[\[8\]](#)

Materials:

- 4-Fluorophenylboronic acid
- 2-Bromothiophene
- Anhydrous potassium carbonate (K_2CO_3)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($Pd(dppf)Cl_2$)
- Dimethylformamide (DMF)
- Distilled water
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Petroleum ether
- Silica gel for column chromatography

Procedure:

- To a reaction flask, add 4-fluorophenylboronic acid (3.6 mmol, 1.2 eq), 2-bromothiophene (3.0 mmol, 1.0 eq), and anhydrous potassium carbonate (6.0 mmol, 2.0 eq).
- Add 20 mL of DMF to the flask and stir the solution.
- Add the palladium catalyst, $Pd(dppf)Cl_2$ (0.015 mmol, 0.5 mol%).
- Place the reaction mixture under a nitrogen atmosphere.

- Heat the mixture to 120 °C and maintain this temperature for 15 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction to room temperature and quench by adding 30 mL of distilled water.
- Extract the aqueous mixture twice with 30 mL portions of dichloromethane.
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.
- Purify the residue by silica gel column chromatography using petroleum ether as the eluent to obtain pure 2-(4-fluorophenyl)thiophene. The expected yield is approximately 85%.^[7]

Key Structural Analogues and Their Biological Activities

Modification of the **2-(4-Fluorobenzyl)thiophene** scaffold has led to the discovery of potent and selective agents for various therapeutic targets.

PI3K α /mTOR Dual Inhibitors for Cancer Therapy

A series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized and identified as dual inhibitors of PI3K α and mTOR, key proteins in a signaling pathway often dysregulated in cancer.^[9] Compound 13g from this series showed excellent antitumor activity against several cancer cell lines.^[9]

Compound	A549 IC ₅₀ (μ M)	MCF-7 IC ₅₀ (μ M)	HeLa IC ₅₀ (μ M)	PI3K α IC ₅₀ (nM)	mTOR IC ₅₀ (nM)
13g	0.20 ± 0.05	1.25 ± 0.11	1.03 ± 0.24	525	48
GDC-0941	N/A	N/A	N/A	3	479

Table 1: In vitro anticancer and enzymatic activity of a lead thiophene derivative (13g) compared to a known inhibitor (GDC-0941).[\[9\]](#)

TRPV1 Antagonists for Analgesia

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain signaling.[\[10\]](#)[\[11\]](#) Thiophene-containing propanamides have been investigated as potent TRPV1 antagonists. Compound 24S demonstrated excellent, stereospecific antagonism of capsaicin-induced TRPV1 activation and showed strong anti-allodynic effects in a rat neuropathic pain model.[\[12\]](#)[\[13\]](#)

Compound	hTRPV1 K_i (CAP) (nM)	hTRPV1 IC_{50} (NADA) (nM)	hTRPV1 IC_{50} (pH) (nM)
24S	0.4	1.1	>10000
Lead Cmpd. 2	0.2	0.5	6.3

Table 2: In vitro activity of thiophene derivative 24S against various hTRPV1 activators (CAP: capsaicin, NADA: N-arachidonoyl dopamine).[\[12\]](#)

Cardiotonic Agents

LASSBio-294, a 3,4-methylenedioxybenzoyl-2-thienylhydrazone, is a derivative that exhibits positive inotropic (increasing contraction force) and lusitropic (improving relaxation) effects on cardiac muscle.[\[14\]](#)[\[15\]](#) Its mechanism involves enhancing Ca^{2+} uptake into the sarcoplasmic reticulum.[\[14\]](#)[\[15\]](#)

Tissue	Concentration	Maximal Effect (% of Control)
Isolated Rat Hearts	25 μ M	128.0 ± 0.7
Atrial Muscle	200 μ M	163.1 ± 18.4
Papillary Muscle	200 μ M	153.5 ± 28.5
Ventricular Muscle	200 μ M	201.5 ± 18.5

Table 3: Positive inotropic effects of LASSBio-294 on various rat cardiac tissues.[\[14\]](#)

Antifungal Agents

Splicing nicotinic acid with a thiophene moiety has yielded N-(thiophen-2-yl) nicotinamide derivatives with potent fungicidal activity, particularly against cucumber downy mildew.[16][17]

Compound	EC ₅₀ vs. CDM (mg/L)
4a	4.69
4f	1.96
Flumorph (Control)	7.55

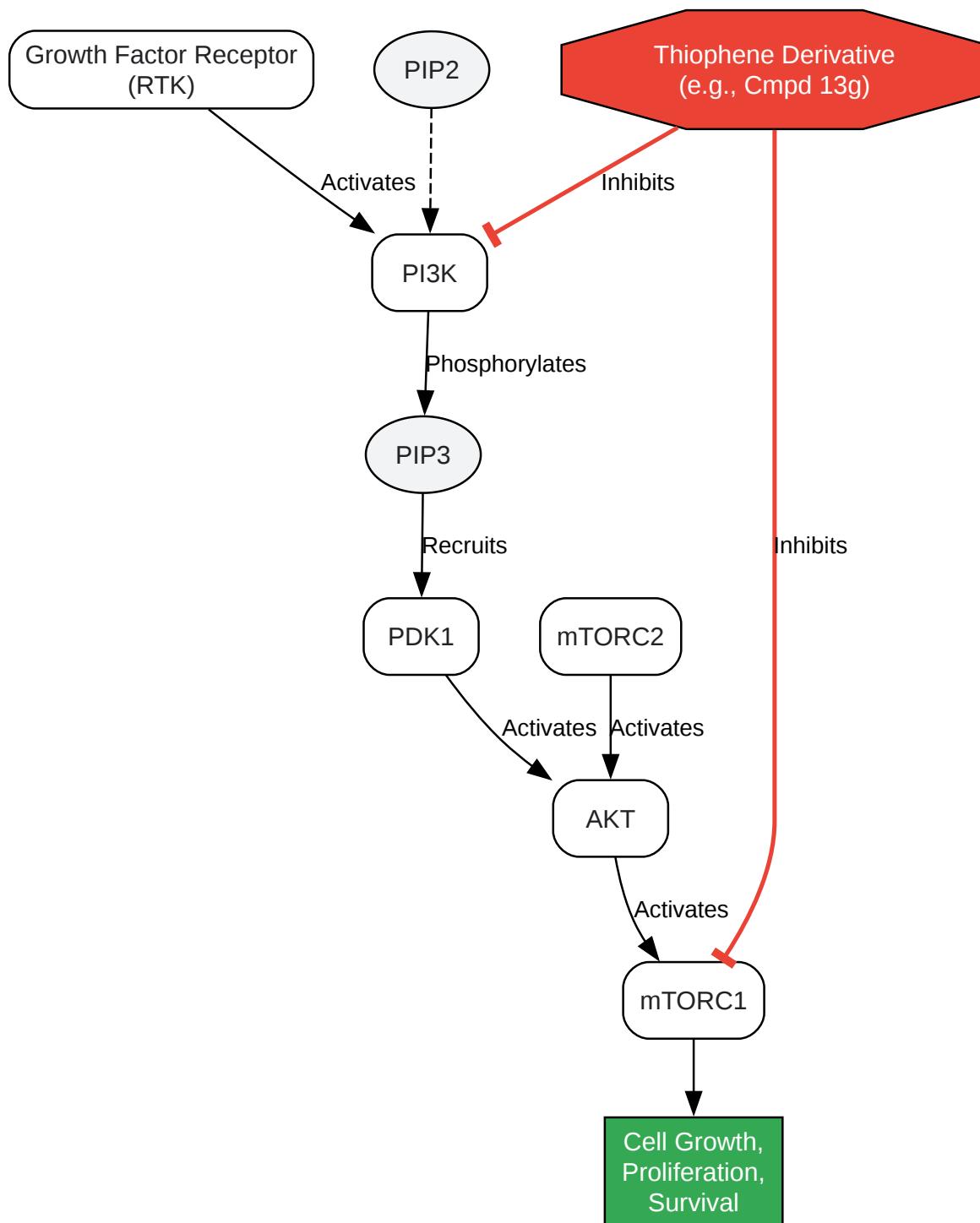
Table 4: Fungicidal activity of lead thiophene derivatives against Cucumber Downy Mildew (CDM).[17]

Mechanism of Action & Signaling Pathways

Understanding the mechanism of action is critical for drug development. The PI3K/mTOR pathway is a well-characterized target for anticancer therapies.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Thiophene derivatives like compound 13g act as dual inhibitors, blocking the activity of both PI3K α and mTOR kinases, thereby shutting down downstream signaling and inducing cancer cell death.[9]



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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Key Experimental Protocols

Reproducible and detailed methodologies are fundamental to research and development.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is used to determine the IC₅₀ values of potential anticancer compounds.

Materials:

- Human cancer cell lines (e.g., A549, MCF-7, Hela)
- DMEM or RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS)
- 96-well microtiter plates
- Test compounds (thiophene derivatives) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include wells with medium only (blank) and medium with 0.1% DMSO (vehicle control).
- Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

- MTT Addition: After incubation, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium from each well and add 150 μ L of DMSO to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.
- Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

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